4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate
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Overview
Description
4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate is an organic compound with the molecular formula C13H11NO6S. . This compound is characterized by the presence of a nitrophenyl group and a furan ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with 2-((furan-2-ylmethyl)sulfonyl)acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted nitrophenyl derivatives.
Scientific Research Applications
4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in the development of pharmaceutical compounds, particularly as an impurity in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The furan ring may also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl 2-(furfurylsulfinyl)acetate
- 4-Nitrophenyl 2-(furfurylsulfanyl)acetate
- 4-Nitrophenyl 2-(furfurylsulfonyl)acetate
Uniqueness
4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate is unique due to the presence of both a nitrophenyl group and a furan ring, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various chemical reactions and biological pathways, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C13H11NO7S |
---|---|
Molecular Weight |
325.30 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-(furan-2-ylmethylsulfonyl)acetate |
InChI |
InChI=1S/C13H11NO7S/c15-13(9-22(18,19)8-12-2-1-7-20-12)21-11-5-3-10(4-6-11)14(16)17/h1-7H,8-9H2 |
InChI Key |
GJSSBBOQNVHYNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CS(=O)(=O)CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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